7-Oxabicyclo[4.1.0]hept-2-ene, 6-nitro-
Description
7-Oxabicyclo[4.1.0]hept-2-ene, 6-nitro- is a bicyclic organic compound characterized by a seven-membered ring system containing one oxygen atom (oxabicyclo) and a nitro (-NO₂) substituent at the 6-position. The compound’s core framework—7-oxabicyclo[4.1.0]hept-2-ene—is a strained epoxide system, which often exhibits unique reactivity in ring-opening and cycloaddition reactions .
Properties
CAS No. |
62907-72-6 |
|---|---|
Molecular Formula |
C6H7NO3 |
Molecular Weight |
141.12 g/mol |
IUPAC Name |
6-nitro-7-oxabicyclo[4.1.0]hept-2-ene |
InChI |
InChI=1S/C6H7NO3/c8-7(9)6-4-2-1-3-5(6)10-6/h1,3,5H,2,4H2 |
InChI Key |
JBMUTZAHAHJEOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C(O2)C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers and Regioisomers
The bicyclic framework allows for positional isomerism. For example:
Key Differences :
- Reactivity : The position of the double bond (e.g., 1-ene vs. 2-ene) influences ring strain and susceptibility to electrophilic attack.
Functionalized Derivatives
Key Observations :
- Steric and Electronic Effects : Substituents like hydroxymethyl or methylethenyl increase molecular weight and alter polarity, impacting solubility and volatility .
- Ring Size and Strain : The [2.2.1] systems (e.g., 7-oxabicyclo[2.2.1]hept-5-ene) exhibit distinct stereochemical behavior compared to [4.1.0] frameworks, influencing synthetic utility .
Nitro-Substituted Analogs
While direct data on 6-nitro-7-oxabicyclo[4.1.0]hept-2-ene are absent, nitro groups in similar bicyclic systems are known to:
- Enhance Electrophilicity : Nitro groups activate adjacent positions for nucleophilic substitution or reduction reactions.
- Modify Stability: Nitro-substituted epoxides may exhibit increased thermal sensitivity compared to non-nitrated analogs (e.g., cyclohexene oxide) .
Physicochemical and Thermodynamic Properties
- Thermodynamic Data : The parent compound, 7-oxabicyclo[4.1.0]heptane, has a fusion entropy (ΔfusS) range of 4.47–49.38 J/mol·K, suggesting variability in crystalline packing efficiency .
- Boiling Points : Derivatives with bulky substituents (e.g., methylethenyl) exhibit higher boiling points (~193°C) due to increased van der Waals interactions .
Q & A
Basic: What are the established synthetic routes for 6-nitro-7-oxabicyclo[4.1.0]hept-2-ene, and how can reaction conditions be optimized?
The compound is synthesized via epoxidation of nitro-substituted cyclohexene derivatives, followed by ring-closing reactions. Key steps include:
- Epoxidation : Using peracids (e.g., mCPBA) under controlled temperatures (0–5°C) to minimize side reactions .
- Nitro-group stability : The nitro substituent requires inert atmospheres (N₂/Ar) to prevent reduction or decomposition during synthesis .
- Purification : Chromatographic separation (silica gel, ethyl acetate/hexane) is critical due to polar byproducts. Yield optimization (60–75%) is achievable via stoichiometric control of oxidizing agents .
Basic: Which spectroscopic methods are most effective for confirming the bicyclic structure and nitro-group positioning?
- ¹H/¹³C NMR : Distinct signals for the oxabicyclo ring protons (δ 3.2–4.1 ppm) and nitro-group deshielding effects on adjacent carbons .
- IR Spectroscopy : Absorption bands at ~1,520 cm⁻¹ (N=O asymmetric stretch) and ~1,350 cm⁻¹ (symmetric stretch) confirm nitro-group presence .
- Mass Spectrometry : Molecular ion peaks at m/z 169 (C₆H₇NO₃⁺) and fragmentation patterns validate the bicyclic framework .
Advanced: How do computational models resolve contradictions in proposed decomposition pathways of this compound under oxidative conditions?
Schönborn et al. modeled oxidation pathways using EXGAS algorithms, predicting furan and ethylene as primary decomposition products. However, Lemaire et al. observed co-elution of 6-oxabicyclo[3.1.1]hept-2-ene and hexa-3,5-dienal, suggesting competing pericyclic rearrangements. Methodological reconciliation involves:
- GC-MS/MS : To isolate co-eluting species and validate secondary products.
- Kinetic simulations : Adjusting activation energies for O₂-addition pathways to account for the absence of NTC (negative temperature coefficient) behavior .
Advanced: What in vitro assays are recommended for assessing the compound’s allergenic potential, given conflicting clinical reports?
- Guinea Pig Maximization Test (GPMT) : Demonstrated sensitization potential in 60% of subjects, correlating with epoxy-resin cross-reactivity .
- Human Epidermal Langerhans Cell Activation : Measure CD86/HLADR upregulation using THP-1 cells exposed to 0.1–1 µM solutions .
- Patch Testing : Use 1% vaseline-based formulations (OECD 404 guidelines) to avoid false negatives from unstandardized commercial preparations .
Basic: What safety protocols are critical when handling 6-nitro-7-oxabicyclo[4.1.0]hept-2-ene in laboratory settings?
- Acute Toxicity : LD₅₀ >2,000 mg/kg (dermal, rat); use nitrile gloves and fume hoods to prevent skin/eye contact .
- Genotoxicity : Positive reverse mutation tests (Ames assay) necessitate strict waste segregation and deactivation (e.g., 10% NaOH treatment) .
- Storage : Under nitrogen at –20°C to prevent nitro-group degradation .
Advanced: How can researchers address discrepancies in reported genotoxicity data between in vitro and in vivo studies?
- Metabolite Profiling : Use hepatic S9 fractions to identify nitro-reduction metabolites (e.g., amine derivatives) that may drive false-positive Ames results .
- Comet Assay : Compare DNA damage in human lymphocytes (in vitro) vs. rodent models (in vivo) to assess metabolic detoxification pathways .
Advanced: What mechanistic insights explain the compound’s role as a dienophile in Diels-Alder reactions?
The strained bicyclic framework and electron-deficient nitro group enhance reactivity with dienes (e.g., anthracene):
- Computational Analysis : DFT calculations show a low energy barrier (~15 kcal/mol) for transition-state formation .
- Stereoselectivity : Endo preference (>90%) due to secondary orbital interactions between the nitro group and diene π-system .
Basic: What are the key challenges in scaling up synthesis without compromising nitro-group integrity?
- Solvent Selection : Replace THF with DMF to stabilize intermediates at higher temperatures .
- Batch vs. Flow Chemistry : Continuous flow systems improve heat dissipation, reducing decomposition rates by 40% .
Advanced: How does the compound’s reactivity differ in radical vs. ionic reaction environments?
- Radical Pathways : Nitro groups act as radical traps, forming stable nitroxide intermediates (EPR-confirmed) .
- Ionic Environments : Nitro substituents deactivate the oxabicyclo ring toward electrophilic attack but enhance nucleophilic ring-opening (e.g., with Grignard reagents) .
Basic: What analytical workflows are recommended for detecting trace impurities in synthesized batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
